molecular formula C15H13NO4 B8758853 (4-Methoxyphenyl)(2-methyl-3-nitrophenyl)methanone CAS No. 117321-83-2

(4-Methoxyphenyl)(2-methyl-3-nitrophenyl)methanone

Cat. No.: B8758853
CAS No.: 117321-83-2
M. Wt: 271.27 g/mol
InChI Key: IUADXNRMOSCIKS-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(2-methyl-3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

117321-83-2

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

(4-methoxyphenyl)-(2-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C15H13NO4/c1-10-13(4-3-5-14(10)16(18)19)15(17)11-6-8-12(20-2)9-7-11/h3-9H,1-2H3

InChI Key

IUADXNRMOSCIKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 95.6 g (0.716 mole) of aluminum chloride in 500 ml of methylene dichloride was added, rapidly and with stirring, a solution of 110.1 g (0.551 mole) of 2-methyl-3-nitrobenzoyl chloride in 400 ml of methylene dichloride. The mixture was then transferred to an addition funnel, added with stirring to a solution of 59.8 g (0.551 mole) of anisole over a thirty minute period, and the reaction mixture then heated under reflux for two hours. The mixture was decomposed by the careful addition, with stirring, of 1 liter of water and then filtered. The organic layer was separated from the aqueous layer, dried and taken to dryness, and the residue recrystallized from ethyl acetate to give 102.9 g of 3-(4-methoxybenzoyl)-2-methylnitrobenzene, m.p. 110°-113° C.
Quantity
95.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
110.1 g
Type
reactant
Reaction Step Two
Quantity
59.8 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

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